Cas no 355004-67-0 ((4-Methoxypyridin-3-yl)boronic acid)

(4-Methoxypyridin-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-Methoxypyridin-3-yl)boronic acid
- 4-Methoxy-3-pyridineboronicacid
- 4-Methoxypyridine-3-boronic acid
- 4-METHOXYPYRIDINE-3-BORONIC ACID HYDRATE
- Boronicacid, (4-methoxy-3-pyridinyl)- (9CI)
- (4-Methoxy-3-pyridinyl)boronic acid
- (4-Methoxypyridin-5-yl)boronic acid
- 4-Methoxy-3-pyridylboronic acid
- CS-0082325
- 355004-67-0
- AKOS BBS-00001323
- BORONIC ACID, (4-METHOXY-3-PYRIDINYL)-
- 1266615-79-5
- AMY1607
- 4-Methoxy-3-pyridineboronic acid
- 4-methoxy-pyridin-3-boronic acid
- SY028904
- NS00015562
- (4-methoxypyridin-3-yl)boronicAcid
- 4-methoxypyridin-3-yl boronic acid
- SCHEMBL315260
- 4-methoxypyridin-3-ylboronic acid
- AB08335
- MFCD01114676
- 4-methoxy-5-pyridineboronic acid
- 4-methoxy-3-pyridine boronic acid
- DTXSID50376303
- YUTPAZKVEOJQCY-UHFFFAOYSA-N
- AKOS000266994
- FT-0604779
- EN300-241649
- 4-Methoxy-3-pyridinylboronic acid, AldrichCPR
- 4-METHOXY-3-PYRIDINEBORONIC
- 4-methoxypyridin-3-ylboronic?acid
- PS-9782
- J-515675
- 4-Methoxy-pyridine-3-boronic acid
- 4-methoxy-3-pyridinyl-boronic acid
- (4-METHOXY-3-PYRIDINYL)-BORONIC ACID
- A6210
- AKOS BRN-0192
- 4-Methoxypyridine-3-boronicacid
- 4-Methoxy-3-pyridinylboronic acid
- STL227687
-
- MDL: MFCD01114676
- Inchi: 1S/C6H8BNO3/c1-11-6-2-3-8-4-5(6)7(9)10/h2-4,9-10H,1H3
- InChI Key: YUTPAZKVEOJQCY-UHFFFAOYSA-N
- SMILES: COC1=CC=NC=C1B(O)O
Computed Properties
- Exact Mass: 153.06000
- Monoisotopic Mass: 153.0597233g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Surface Charge: 0
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Solid
- Boiling Point: 357℃ at 760 mmHg
- PSA: 62.58000
- LogP: -1.23000
- Solubility: Not available
(4-Methoxypyridin-3-yl)boronic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Storage Condition:-40 °C
- Risk Phrases:R22; R36/37/38
(4-Methoxypyridin-3-yl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0082325-100mg |
(4-Methoxypyridin-3-yl)boronic acid |
355004-67-0 | 100mg |
$72.0 | 2021-09-02 | ||
eNovation Chemicals LLC | D523423-250mg |
4-Methoxy-3-pyridineboronic acid |
355004-67-0 | 97% | 250mg |
$595 | 2023-05-14 | |
abcr | AB247469-5g |
4-Methoxypyridine-3-boronic acid, 95%; . |
355004-67-0 | 95% | 5g |
€302.50 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1403058-25G |
(4-methoxypyridin-3-yl)boronic acid |
355004-67-0 | 95% | 25g |
¥ 3,960.00 | 2023-04-13 | |
TRC | M337275-50mg |
(4-Methoxypyridin-3-yl)boronic Acid |
355004-67-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
abcr | AB247469-1 g |
4-Methoxypyridine-3-boronic acid, 95%; . |
355004-67-0 | 95% | 1g |
€122.10 | 2023-04-27 | |
Alichem | A242000740-1g |
4-Methoxypyridine-3-boronic acid |
355004-67-0 | 98% | 1g |
$1718.70 | 2023-09-02 | |
Alichem | A242000740-250mg |
4-Methoxypyridine-3-boronic acid |
355004-67-0 | 98% | 250mg |
$680.00 | 2023-09-02 | |
eNovation Chemicals LLC | D523423-5g |
4-Methoxy-3-pyridineboronic acid |
355004-67-0 | 97% | 5g |
$250 | 2024-05-24 | |
abcr | AB247469-5 g |
4-Methoxypyridine-3-boronic acid, 95%; . |
355004-67-0 | 95% | 5g |
€262.20 | 2023-04-27 |
(4-Methoxypyridin-3-yl)boronic acid Related Literature
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on (4-Methoxypyridin-3-yl)boronic acid
The Role of (4-Methoxypyridin-3-yl)boronic Acid (CAS No. 355004-67-0) in Modern Chemical Biology and Drug Discovery
(4-Methoxypyridin-3-yl)boronic acid, identified by CAS registry number 355004-67-0, is a critical intermediate in organic synthesis and drug development, particularly within the realm of medicinal chemistry and bioorganic research. This compound, characterized by its pyridine-based aromatic ring system substituted with a methoxy group at position 4 and a boronic acid moiety at position 3, exhibits unique reactivity and structural versatility. Its synthesis has been optimized through advancements in cross-coupling methodologies, positioning it as a pivotal tool for constructing complex molecular architectures in academic and industrial settings.
The structural features of (4-methoxypyridin-3-y)boronic acid are central to its utility in modern chemical biology. The methoxy substituent enhances the compound's solubility and stability under reaction conditions, while the boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis. Recent studies published in Journal of Medicinal Chemistry (2022) highlight its role in synthesizing biologically active compounds targeting kinases and G-protein-coupled receptors (GPCRs), demonstrating its potential in precision medicine applications.
In drug discovery pipelines, this compound serves as a key precursor for designing ligands that modulate protein-protein interactions (PPIs). A 2023 study from the University of Cambridge revealed that analogs derived from CAS No. 355004–67–
Beyond medicinal applications, this compound has gained attention in materials science due to its photophysical properties when integrated into conjugated polymers. Research groups at MIT recently demonstrated that incorporating (4-methoxypyridin-3-yl)
The synthesis pathway of this compound has evolved significantly over the past decade, driven by green chemistry principles. Traditional methods relying on hazardous reagents have been replaced with environmentally benign protocols using microwave-assisted techniques reported in Green Chemistry (2021). These advancements reduce reaction times by up to 78% while minimizing waste production, aligning with industry sustainability goals without compromising product purity (HPLC purity >99%).
In clinical research contexts, derivatives of this compound are being evaluated for their neuroprotective potential against Alzheimer’s disease pathogenesis. A phase I trial conducted by NeuroPharma Innovations demonstrated that a pyridine-boron scaffold analog crossed the blood-brain barrier effectively, inhibiting amyloid-beta aggregation without significant toxicity—a critical milestone toward developing disease-modifying therapies.
The computational modeling community has also leveraged this compound’s structure to advance virtual screening methodologies. Machine learning algorithms trained on datasets including CAS No. 355
355004-67-0 ((4-Methoxypyridin-3-yl)boronic acid) Related Products
- 1169748-83-7(B-(4-ethoxy-3-pyridinyl)-Boronic acid)
- 2418713-67-2(2-(3-Amino-5-ethynylphenyl)acetic acid)
- 2227859-25-6(1-propyl-2-(1H-pyrrol-2-yl)pyrrolidin-3-amine)
- 315683-01-3(ethyl 4-phenyl-2-2-({5-phenylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate)
- 330189-86-1(N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)
- 2306247-05-0(tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate)
- 1445564-90-8(2-(dimethylamino)-1,3-thiazole-5-sulfonyl chloride)
- 185245-59-4(5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-, 5-(phenylmethyl) ester)
- 2229294-20-4(1-(3-Chloro-2-hydroxyphenyl)ethane-1,2-diol)
- 103518-51-0(2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol)

